molecular formula C21H20FNO3 B11371744 N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B11371744
M. Wt: 353.4 g/mol
InChI Key: FJVSAXBIJRLHTR-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that features a combination of fluorophenyl, furan, and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorobenzylamine, furan-2-carbaldehyde, and 3-methylphenol. These intermediates are then subjected to condensation reactions, followed by acylation to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or drug candidate.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide
  • N-[(2-Bromophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide
  • N-[(2-Methylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide

Uniqueness

N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C21H20FNO3/c1-16-6-4-8-18(12-16)26-15-21(24)23(14-19-9-5-11-25-19)13-17-7-2-3-10-20(17)22/h2-12H,13-15H2,1H3

InChI Key

FJVSAXBIJRLHTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3

Origin of Product

United States

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